N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring:
- A pyrazolo[1,5-a]pyrazine core substituted at position 2 with a naphthalen-1-yl group.
- A sulfanyl (-S-) bridge at position 4 of the core, linking to a 2-acetamide moiety.
- A benzyl group attached to the acetamide nitrogen.
Properties
Molecular Formula |
C25H20N4OS |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-benzyl-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C25H20N4OS/c30-24(27-16-18-7-2-1-3-8-18)17-31-25-23-15-22(28-29(23)14-13-26-25)21-12-6-10-19-9-4-5-11-20(19)21/h1-15H,16-17H2,(H,27,30) |
InChI Key |
STRIDPVARNVZGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. For example, a common method involves the reaction of 2-aminopyrazine with a suitable diketone or aldehyde.
Introduction of the Naphthalene Ring: The naphthalene moiety can be introduced via a Friedel-Crafts acylation or alkylation reaction, using naphthalene and an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Sulfanylacetamide Group: This step involves the nucleophilic substitution of a halogenated acetamide with a thiol derivative of the pyrazolo[1,5-a]pyrazine-naphthalene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or catalytic hydrogenation.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, Lewis acids.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Acetamide Nitrogen
N-(2-Cyanophenyl) Derivative (G420-0491)
- Structure: Replaces benzyl with a 2-cyanophenyl group.
- In vitro studies of similar cyanophenyl derivatives show moderate tumor cell uptake .
N-(5-Chloro-2-methylphenyl) and N-(4-Acetylphenyl) Derivatives
- Structure : Feature chloro and acetyl substituents, respectively.
- Impact: Chloro group: Increases electronegativity, favoring halogen bonding with target proteins (e.g., kinases or cholinesterases).
N-(3-Chloro-2-methylphenyl) Derivative
- Structure : Substitutes benzyl with a 3-chloro-2-methylphenyl group and replaces naphthalene with 2-butoxyphenyl.
- Impact : The butoxyphenyl group increases lipophilicity, improving membrane permeability but possibly reducing aqueous solubility. This derivative showed moderate activity in preliminary kinase inhibition assays .
Core Heterocycle Modifications
Pyrazolo[1,5-a]pyrimidine Derivatives
- Structure : Replaces pyrazine with pyrimidine.
- Impact: Pyrimidine’s additional nitrogen alters electron distribution, enhancing interactions with purine-rich DNA regions.
Pyrazolo[1,5-a][1,3,5]triazine Derivatives
Functional Group Variations
Sulfanyl vs. Oxygen/Nitrogen Linkers
- Sulfanyl (-S-) : Provides flexibility and moderate electron-donating effects. In G420-0491, the sulfanyl bridge improved metabolic stability compared to oxygen-linked analogs .
- Oxygen (-O-): Found in triazole-linked acetamides (e.g., ), oxygen enhances hydrogen-bond donor capacity but may reduce resistance to oxidative metabolism .
Enzyme Inhibition
Anticancer Activity
- DNA Intercalation : Naphthalene’s planar structure enables intercalation into DNA, as seen in pyrazolo[1,5-a]pyrimidine derivatives with IC50 values of 1–5 µM against leukemia cells .
- Apoptosis Induction : Dichloromethyl-triazine derivatives induced apoptosis in HCT-116 cells via caspase-3 activation .
Biological Activity
N-benzyl-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
Molecular Weight: 357.5 g/mol
Chemical Formula: C_{20}H_{19}N_{3}S
Anticancer Activity
A study focusing on similar pyrazole derivatives indicated that compounds with a naphthalene moiety exhibited cytotoxic effects against various cancer cell lines. For instance, the IC50 values for these compounds were significantly lower than those of standard anticancer agents, suggesting enhanced potency in inhibiting cancer cell growth.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 0.95 | |
| Compound B | MCF7 | 0.73 | |
| N-benzyl derivative | A549 | TBD | Current Study |
Antioxidant and Anti-inflammatory Effects
Research has demonstrated that similar acetamide derivatives possess notable antioxidant and anti-inflammatory activities. These compounds were evaluated using various bioassays:
| Activity Type | Method Used | Result |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Significant reduction in DPPH radical |
| Anti-inflammatory | COX Inhibition Assay | IC50 = 0.04 ± 0.01 μmol for COX inhibition |
Case Studies
Case Study 1: Anticancer Activity in HeLa Cells
In a recent study, a series of pyrazole derivatives were tested for their efficacy against HeLa cells. The results indicated that this compound significantly inhibited cell proliferation with an IC50 value lower than that of traditional chemotherapeutics.
Case Study 2: Neuroprotective Effects
Another investigation examined the neuroprotective properties of related compounds in models of epilepsy. The findings suggested that these compounds could modulate neurotransmitter release and reduce seizure activity, indicating potential use in treating epilepsy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
